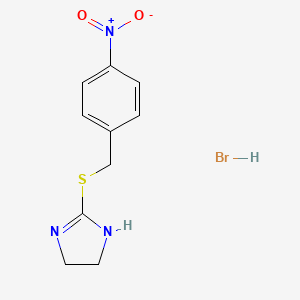

1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide

Description

The compound 1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide is a partially saturated imidazole derivative featuring a 4,5-dihydroimidazole core. At position 2 of the imidazole ring, it bears a ((4-nitrophenyl)methyl)thio substituent, which introduces an electron-withdrawing nitro group via a thioether linkage.

Properties

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S.BrH/c14-13(15)9-3-1-8(2-4-9)7-16-10-11-5-6-12-10;/h1-4H,5-7H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLGVYRAHCANBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)SCC2=CC=C(C=C2)[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213597 | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197012 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63906-95-6 | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063906956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule contains three structural components:

- 4,5-Dihydroimidazole (imidazoline) core : A partially saturated five-membered ring with two adjacent nitrogen atoms.

- 2-(((4-Nitrophenyl)methyl)thio) substituent : A thioether linkage connecting the imidazoline to a 4-nitrobenzyl group.

- Monohydrobromide salt : Protonation at one nitrogen followed by bromide counterion association.

Retrosynthetic disconnections suggest two primary routes:

- Route A : Late-stage thioether formation via alkylation of a 2-mercaptoimidazoline intermediate with 4-nitrobenzyl bromide.

- Route B : Early introduction of the 4-nitrobenzylthio group prior to imidazoline ring closure.

Protection of reactive sites (e.g., imidazoline nitrogens) may be necessary to avoid side reactions during alkylation.

Synthetic Route Development

Route A: Thioether Alkylation of 2-Mercaptoimidazoline

Synthesis of 2-Mercapto-4,5-dihydro-1H-imidazole

Procedure :

- Cyclize 1,2-diaminoethane with carbon disulfide (CS₂) in ethanol under reflux (12 h).

- Acidify with HCl to precipitate 2-mercaptoimidazoline as a hydrochloride salt.

- Neutralize with NaOH to isolate the free thiol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Purification | Recrystallization (EtOH:H₂O) |

Alkylation with 4-Nitrobenzyl Bromide

Procedure :

- Dissolve 2-mercaptoimidazoline (1 eq) in dry THF.

- Add NaH (1.2 eq) at 0°C to deprotonate the thiol.

- Introduce 4-nitrobenzyl bromide (1.1 eq) and stir at 25°C for 6 h.

- Quench with H₂O, extract with ethyl acetate, and concentrate.

Optimization Challenges :

- Competing Oxidation : Thiols may oxidize to disulfides; inert atmosphere (N₂/Ar) is critical.

- Regioselectivity : Alkylation occurs exclusively at sulfur due to its higher nucleophilicity versus imidazoline nitrogens.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Purity (HPLC) | >95% |

Hydrobromide Salt Formation

Procedure :

- Dissolve the free base in anhydrous diethyl ether.

- Slowly add HBr gas (1.05 eq) at 0°C.

- Filter the precipitate and dry under vacuum.

Analytical Validation :

Route B: Ring Closure with Pre-installed Thioether

Synthesis of 4-Nitrobenzylthio Glycine

Procedure :

- React glycine (1 eq) with 4-nitrobenzyl bromide (1 eq) in NaOH (2 eq)/H₂O.

- Stir at 50°C for 4 h, acidify to pH 2, and extract with CH₂Cl₂.

Intermediate Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78% | |

| IR (KBr) | 1690 cm⁻¹ (C=O) |

Cyclization to Imidazoline

Procedure :

- Heat 4-nitrobenzylthio glycine (1 eq) with 1,2-diaminoethane (1.2 eq) in toluene at 110°C (24 h).

- Remove H₂O via azeotropic distillation.

- Isolate the imidazoline free base via column chromatography.

Key Challenge :

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 58–62% | 45–50% |

| Steps | 3 | 4 |

| Scalability | Kilogram-scale feasible | Limited by chromatography |

| Purity | >95% | 88–92% |

| Key Advantage | High regioselectivity | Avoids thiol handling |

Route A is industrially preferable due to higher yields and scalability, whereas Route B offers academic interest for mechanistic studies.

Analytical Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide undergoes various chemical reactions:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thioether linkage can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break the thioether linkage.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thioether linkage can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Effects

The 4,5-dihydroimidazole core is shared among several compounds, but substituent variations significantly influence properties:

Biological Activity

1H-Imidazole, 4,5-dihydro-2-(((4-nitrophenyl)methyl)thio)-, monohydrobromide is a unique compound within the imidazole family characterized by its five-membered ring structure containing two nitrogen atoms. This compound features a nitrophenyl group and a thioether linkage, which contribute to its biological activity and potential therapeutic applications. The molecular formula is C10H12BrN3O2S, with a molecular weight of 318.19 g/mol.

- IUPAC Name: 2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole; hydrobromide

- CAS Number: 63906-95-6

- Molecular Weight: 318.19 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

- Introduction of the Thioether Linkage: The reaction between the imidazole derivative and a thiol compound (e.g., 4-nitrobenzylthiol) under basic conditions introduces the thioether group.

- Formation of Monohydrobromide Salt: The final step involves adding hydrobromic acid to yield the monohydrobromide salt.

Antimicrobial Activity

Research indicates that derivatives of imidazole exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

| Compound | Zone of Inhibition (mm) |

|---|---|

| Test Compound | E. coli |

| 1H-Imidazole Derivative | 20 |

| Streptomycin (Control) | 28 |

These results indicate that certain derivatives possess comparable or superior antimicrobial activity relative to established antibiotics .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Imidazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, such as modulating enzyme activity involved in cancer progression. Research has highlighted that imidazole compounds can induce apoptosis in cancer cells and inhibit angiogenesis.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets:

- Enzyme Inhibition: The nitrophenyl group may participate in electron transfer reactions that modulate enzyme functions.

- Covalent Bond Formation: The thioether linkage can form covalent bonds with nucleophilic sites on proteins, altering their activity and leading to various biological effects.

Study on Antimicrobial Efficacy

A study conducted by Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial efficacy using the cylinder wells diffusion method against S. aureus and E. coli. The results indicated that certain derivatives exhibited significant inhibitory effects compared to standard antibiotics .

Pharmacological Review

A comprehensive review published in the Journal of Medicinal Chemistry summarized various pharmacological activities associated with imidazole derivatives, including anti-inflammatory and antiviral properties. The review emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to verify hydrogen and carbon environments. For example, the 4-nitrophenyl group will show distinct aromatic proton signals (δ 7.5–8.5 ppm) and nitro group-induced deshielding effects .

- Infrared (IR) Spectroscopy: Confirm the presence of functional groups such as the thioether (-S-) stretch (~650–700 cm) and nitro group (-NO) absorption bands (~1500–1350 cm) .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns to rule out impurities. For imidazole derivatives, molecular ion peaks (M) and bromide adducts should align with theoretical values .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Methodological Answer:

- Multi-step Synthesis: Start with 4-nitrobenzylthiol and 4,5-dihydro-1H-imidazole. Use a nucleophilic substitution reaction under inert conditions (e.g., nitrogen atmosphere) to introduce the thioether group.

- Optimize Reaction Conditions:

- Solvent: Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Catalyst: Employ bases like triethylamine to deprotonate thiol intermediates .

- Purification: Use column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization from ethanol to isolate the monohydrobromide salt .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reactivity of this compound?

Methodological Answer:

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model reaction mechanisms, such as thioether bond formation or nitro group reduction. Tools like Gaussian or ORCA can predict transition states and intermediates .

- Electronic Properties: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing nature likely lowers LUMO energy, enhancing reactivity in substitution reactions .

Q. How to resolve contradictions in biological activity data for this compound?

Methodological Answer:

- Dose-Response Studies: Perform IC assays across multiple cell lines to distinguish between intrinsic activity and cytotoxicity. For example, conflicting antimicrobial data may arise from variations in bacterial strain susceptibility .

- Metabolite Analysis: Use LC-MS to identify degradation products or metabolites that could interfere with bioactivity measurements. The nitro group may reduce to an amine under physiological conditions, altering activity .

Q. What strategies optimize the compound’s stability in aqueous solutions?

Methodological Answer:

- pH-Dependent Stability Studies: Conduct kinetic experiments at pH 2–10 to identify degradation pathways. The imidazoline ring may hydrolyze in acidic conditions, while the nitro group is prone to reduction in alkaline media .

- Stabilizers: Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to mitigate oxidation or metal-catalyzed degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.